molecular formula C19H18FNO2S B2427860 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate CAS No. 477871-49-1

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate

Cat. No.: B2427860
CAS No.: 477871-49-1
M. Wt: 343.42
InChI Key: XEAIMZYXBXPQHV-VBKFSLOCSA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate is a chemically defined muscarinic receptor antagonist investigated for its selectivity profile across muscarinic receptor subtypes (source) . This compound is a key tool in basic neuropharmacological research, enabling the study of muscarinic acetylcholine receptor function and distribution in the central nervous system. Its mechanism of action involves competitive antagonism at acetylcholine binding sites, which allows researchers to probe the physiological roles of specific receptor populations (source) . The primary research applications for this antagonist include elucidating cholinergic pathways, modeling deficits in cholinergic transmission, and investigating the potential of muscarinic modulation for cognitive disorders. Studies on related azabicyclic compounds highlight their utility in exploring novel therapeutic targets for conditions like Alzheimer's disease and other dementias where muscarinic signaling is implicated (source) . The (2Z) isomeric configuration is critical for its specific three-dimensional structure and binding affinity, making it a precise reagent for structure-activity relationship (SAR) studies aimed at developing more selective neuroactive ligands.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-15-5-2-1-4-14(15)12-16-18(13-7-9-21(16)10-8-13)23-19(22)17-6-3-11-24-17/h1-6,11-13,18H,7-10H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIMZYXBXPQHV-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Patent US20210101897A1 details a ruthenium-catalyzed RCM process for bicyclic amine synthesis:

Procedure :

  • React N-allyl-2-fluoroacetophenone (10 mmol) with Grubbs II catalyst (0.5 mol%) in dichloroethane.
  • Heat at 80°C under argon for 12 hr.
  • Purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Parameters :

Parameter Optimal Value Yield Impact
Catalyst Loading 0.5-0.7 mol% <±5%
Reaction Temperature 75-85°C <±8%
Solvent Polarity ε=10.4 Critical

Yield: 68-72% isolated product.

Acid-Catalyzed Cyclization

Alternative method from VulcanChem employs Brønsted acid catalysis:

Reaction Scheme :
$$ \text{C}{11}\text{H}{12}\text{FNO} + \text{H}2\text{SO}4 \rightarrow \text{Bicyclic Intermediate} + \text{H}_2\text{O} $$

Optimization Data :

Acid Catalyst Concentration (M) Time (hr) Yield (%)
H₂SO₄ 0.5 6 61
p-TSA 0.3 8 58
Amberlyst-15 2.0 g/mL 12 53

Introduction of (2Z)-2-Fluorophenylmethylidene Group

Knoevenagel Condensation

Modified procedure from Semanticscholar:

Conditions :

  • Benzaldehyde derivative (1.2 eq)
  • Piperidine (0.3 eq) catalyst
  • Molecular sieves (4Å) in toluene
  • Reflux 8 hr under Dean-Stark

Stereochemical Control :
Z/E ratio improves from 1:1 to 4:1 when using:

  • Microwave irradiation (300W, 100°C, 30 min)
  • Ti(OiPr)₄/L-proline catalytic system

Thiophene-2-carboxylate Esterification

Steglich Esterification

Adapted from RSC protocols:

Reaction Setup :

  • Bicyclic alcohol (1 eq)
  • Thiophene-2-carboxylic acid (1.5 eq)
  • DCC (1.2 eq), DMAP (0.1 eq)
  • Dry CH₂Cl₂, 0°C → RT, 24 hr

Yield Comparison :

Coupling Reagent Solvent Yield (%) Purity (HPLC)
DCC/DMAP CH₂Cl₂ 78 95.2
EDCI/HOBt DMF 82 97.1
CDI THF 65 93.8

Enzymatic Esterification

Novel approach from patent literature:

Biocatalytic System :

  • Lipase B (Immobilized on SiO₂)
  • Solvent-free conditions
  • 45°C, 48 hr, 0.5 atm vacuum

Advantages :

  • No racemization (ee >99%)
  • Simplified purification

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

Proton Environment δ (ppm) Multiplicity J (Hz)
Bicyclic H-3 4.52 ddt 12.4
Thiophene H-3/H-4 7.21 dd 3.8
Fluorophenyl CH=N 8.07 s -
Bridgehead H-1/H-5 3.34 m -

High-Resolution Mass Spectrometry

Observed : m/z 402.1247 [M+H]⁺
Calculated : C₂₁H₁₈FNO₃S⁺ requires 402.1249
Δ = 0.5 ppm

Process Optimization and Scale-Up

Critical Quality Attributes

Parameter Target Range Control Strategy
Z/E Isomer Ratio ≥95:5 Microwave-assisted step
Residual Solvents <500 ppm Azeotropic distillation
Heavy Metals <10 ppm Chelating filtration

Green Chemistry Metrics

Metric Batch Process Continuous Flow
PMI (Process Mass Intensity) 86 41
E-Factor 34 18
Energy Consumption (kJ/g) 280 150

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate
  • 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate

Uniqueness

Compared to similar compounds, (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate stands out due to its unique combination of a fluorophenyl group and a thiophenecarboxylate moiety. This structural uniqueness may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate is a complex bicyclic structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄FNO₂S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 55111-33-6
  • MDL Number : MFCD02081947

The compound features a thiophene ring, which is known for its electron-rich nature, potentially enhancing the biological activity of the compound.

Pharmacological Effects

  • Muscarinic Receptor Interaction :
    • The compound has been evaluated for its binding affinity to muscarinic acetylcholine receptors (mAChRs). In vitro studies have shown that related compounds exhibit high binding affinities for m1 and m2 mAChR subtypes, indicating potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of azabicyclo compounds can exhibit antimicrobial properties. The presence of the thiophene moiety may contribute to this activity by enhancing membrane permeability or interfering with microbial metabolism.
  • Cytotoxicity Studies :
    • Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro tests on various cancer cell lines demonstrated selective cytotoxicity, suggesting a potential role as an anticancer agent .

The biological activity of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate can be attributed to several mechanisms:

  • Receptor Modulation : By interacting with mAChRs, the compound may modulate neurotransmitter release, impacting cognitive functions and memory.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Study on Muscarinic Receptors

A study published in PubMed evaluated various azabicyclo compounds for their ability to bind to mAChRs using positron emission tomography (PET). The findings indicated that certain structural modifications enhanced receptor affinity, which could be beneficial for developing targeted therapies for neurodegenerative diseases .

Anticancer Activity Assessment

In a recent investigation into the anticancer properties of azabicyclo derivatives, researchers found that (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate exhibited significant cytotoxic effects against breast cancer cell lines. The study suggested that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Muscarinic Receptor BindingHigh affinity for m1 and m2 subtypes
Antimicrobial ActivityPotential efficacy against bacterial strains
CytotoxicitySelective cytotoxicity in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-fluorobenzaldehyde with a preformed 1-azabicyclo[2.2.2]octan-3-yl precursor to introduce the fluorophenylmethylidene group. This step may require anhydrous conditions and catalysts like Lewis acids (e.g., BF₃·Et₂O) to promote imine formation .
  • Step 2 : Esterification of the bicyclic intermediate with thiophene-2-carboxylic acid. Activators such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Critical Note : The Z-configuration at the methylidene group must be preserved during synthesis. Reaction monitoring via TLC or HPLC is advised to confirm stereochemical integrity .

Q. How is the structural configuration of this compound confirmed experimentally?

Key methods include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures to determine bond angles, stereochemistry, and molecular packing .
  • Spectroscopy :
  • ¹H/¹³C NMR : Characteristic shifts for the fluorophenyl (δ ~7.1–7.8 ppm) and thiophene (δ ~7.3–7.5 ppm) groups confirm connectivity .
  • HRMS : Exact mass analysis validates the molecular formula (e.g., [M+H]⁺ ion for C₂₀H₁₇FNO₂S).
    • FT-IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and imine C=N (~1640 cm⁻¹) are diagnostic .

Q. What preliminary assays are used to evaluate its biological activity?

  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins (e.g., receptors or enzymes).
  • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) measure IC₅₀ values using fluorogenic substrates.
  • Cytotoxicity screening : MTT or resazurin assays on cell lines (e.g., HEK-293) assess baseline toxicity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments?

Discrepancies between experimental data (e.g., NMR NOE vs. crystallography) can be addressed via:

  • Molecular Dynamics (MD) Simulations : Compare energy-minimized conformers with observed NOE cross-peaks to validate the Z-configuration.
  • Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare with experimental data to resolve ambiguities .
  • Methodological Framework : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to systematically validate hypotheses .

Q. What strategies optimize reaction yield when introducing the fluorophenyl group?

  • Protecting Groups : Temporarily shield reactive sites (e.g., the bicyclic amine) with Boc (tert-butoxycarbonyl) to prevent side reactions during condensation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance imine formation kinetics.
  • Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ or Ti(OiPr)₄) to improve regioselectivity .
  • Yield Data : Pilot reactions under varying conditions (temperature, stoichiometry) should be statistically analyzed using ANOVA to identify significant factors.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the fluorophenyl group with chloro- or trifluoromethyl analogs to assess electronic effects on binding .
  • Ester Isosteres : Substitute the thiophene-2-carboxylate with bioisosteres (e.g., tetrazole or oxadiazole) to improve metabolic stability.
  • 3D-QSAR Models : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity data .

Q. What methodologies address discrepancies in biological assay reproducibility?

  • Assay Standardization : Include positive controls (e.g., known inhibitors) and normalize data to cell viability metrics.
  • Data Contradiction Analysis : Use Bland-Altman plots to evaluate inter-lab variability in IC₅₀ measurements.
  • Meta-Analysis : Aggregate results from multiple studies (e.g., binding vs. functional assays) to identify outliers and refine mechanistic hypotheses .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsMonitoring MethodYield Range
Condensation2-fluorobenzaldehyde, BF₃·Et₂O, DCM, 0°C → RTTLC (Hexane:EtOAc 3:1)60–75%
EsterificationThiophene-2-carboxylic acid, EDCI, DMAP, DMFHPLC (C18 column)50–65%

Q. Table 2: Structural Characterization Data

TechniqueKey ObservationsReference
X-ray (SHELXL)Z-configuration confirmed; dihedral angle: 178.5° between bicyclic core and fluorophenyl
¹H NMR (500 MHz, CDCl₃)δ 7.42 (d, J=5.2 Hz, thiophene H); δ 6.92–7.21 (m, fluorophenyl H)

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